molecular formula C6H8N2O2 B170381 methyl 1-methyl-1H-pyrazole-5-carboxylate CAS No. 17827-60-0

methyl 1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B170381
CAS RN: 17827-60-0
M. Wt: 140.14 g/mol
InChI Key: CECCPWAWRYFLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C6H8N2O2 . It is a member of the class of pyrazoles, which are simple aromatic ring organic compounds . Pyrazoles are characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A reaction of β-enamino diketone with methylhydrazine provided a corresponding tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of “methyl 1-methyl-1H-pyrazole-5-carboxylate” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound has a methyl group attached to one of the nitrogen atoms and a carboxylate group attached to one of the carbon atoms .


Chemical Reactions Analysis

Pyrazoles, including “methyl 1-methyl-1H-pyrazole-5-carboxylate”, can undergo various chemical reactions. They can be modified through nucleophilic substitution reactions at the C-3 or C-5 positions and electrophilic substitution reactions preferably at the N-1, N-2, or C-4 positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 1-methyl-1H-pyrazole-5-carboxylate” include a density of 1.3±0.1 g/cm3, a boiling point of 271.1±13.0 °C at 760 mmHg, and a flash point of 117.8±19.8 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Structural and Spectral Studies

  • Structural Analysis : A study by Viveka et al. (2016) focused on the experimental and theoretical analysis of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This compound was synthesized and characterized using various techniques like NMR, FT-IR, and X-ray diffraction, offering insights into the molecular structure and electronic properties.

  • Crystal Structures and Synthesis : Radi et al. (2015) synthesized and characterized novel pyrazole-dicarboxylate acid derivatives. Their study provides insights into the crystallization and molecular structure of these compounds through single-crystal X-ray diffraction experiments (Radi et al., 2015).

Chemical Properties and Synthesis Techniques

  • One-Pot Synthesis : Saeed et al. (2012) documented a one-pot synthesis method for Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, showcasing an efficient approach to synthesizing pyrazole derivatives (Saeed et al., 2012).

  • Computational Study for Pyrazole Derivatives : Shen et al. (2012) conducted a computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, providing insights into their molecular structure and stability via theoretical calculations (Shen et al., 2012).

Applications in Other Fields

  • Corrosion Inhibition : Herrag et al. (2007) explored the use of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid. This study highlights the potential application of these compounds in industrial settings (Herrag et al., 2007).

  • Antinociceptive Activity : Trevisan et al. (2013) investigated the antinociceptive potential of 1-pyrazole methyl ester derivatives, revealing their effectiveness in pain management and their mechanism of action targeting kappa opioid receptors (Trevisan et al., 2013).

  • Antitumor Activity : Huang et al. (2017) synthesized novel compounds including methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate, which were evaluated for their cytotoxicity against various tumor cell lines, showcasing their potential in cancer therapy (Huang et al., 2017).

Future Directions

Pyrazoles, including “methyl 1-methyl-1H-pyrazole-5-carboxylate”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s , and they continue to be the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

methyl 2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-5(3-4-7-8)6(9)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECCPWAWRYFLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426884
Record name methyl 1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-methyl-1H-pyrazole-5-carboxylate

CAS RN

17827-60-0
Record name methyl 1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-methyl-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-methyl-1H-pyrazole-5-carboxylate

Citations

For This Compound
6
Citations
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
… To a solution of methyl 1-methyl-1H-pyrazole-5-carboxylate (0.5 g) in ACN (7 mL) and acetic acid (1.0 mL) was added Selectfluor (1.37 g). The mixture was heated at 100 C under …
Number of citations: 29 pubs.acs.org
Y Asano, S Kitamura, T Ohra, F Itoh, M Kajino… - Bioorganic & medicinal …, 2008 - Elsevier
3-Metoxycarbonyl isoquinolone derivative 1 has been identified as a potent JNK inhibitor and significantly inhibited cardiac hypertrophy in a rat pressure-overload model. Herein, a …
Number of citations: 78 www.sciencedirect.com
X Single Crystal - researchgate.net
The single crystal X-ray diffraction studies were carried out on a Bruker Kappa Photon CMOS CCD diffractometer equipped with Mo K α radiation (λ= 0.71073 Å). Crystals of the subject …
Number of citations: 2 www.researchgate.net
G Liu, D Xue, J Yang, J Wang, X Liu… - Journal of medicinal …, 2016 - ACS Publications
… Syntheses of 1,3,4-oxadiazole 49a and l,3,4-thiadiazole 49b were accomplished (43) over four steps starting from commercial available methyl 1-methyl-1H-pyrazole-5-carboxylate (46)…
Number of citations: 33 pubs.acs.org
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
Recently, we have discovered that the registered pesticide, tolfenpyrad, unexpectedly and potently inhibits the development of the L4 larval stage of the parasitic nematode …
Number of citations: 18 pubs.acs.org
G Auciello, A Di Marco, O Gonzalez Paz… - Journal of Medicinal …, 2020 - ACS Publications
Mutations in the human PANK2 gene are implicated in neurodegenerative diseases such as pantothenate kinase-associated neurodegeneration (PKAN) and result in low levels of …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.